molecular formula C9H8Cl2O B046414 3',4'-Dichloropropiophenone CAS No. 6582-42-9

3',4'-Dichloropropiophenone

Cat. No.: B046414
CAS No.: 6582-42-9
M. Wt: 203.06 g/mol
InChI Key: FKGDMSJKLIQBQS-UHFFFAOYSA-N
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Description

3’,4’-Dichloropropiophenone is an organic compound with the molecular formula C9H8Cl2O. It is a white to pale yellow solid with a distinct chemical odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4’-Dichloropropiophenone can be synthesized through several methods. One common method involves the reaction of 3’,4’-dichlorophenylacetone with a halogenating agent under basic conditions. For example, the reaction of 3’,4’-dichlorophenylacetone with bromine or chlorine in the presence of a base such as sodium hydroxide or potassium hydroxide can yield 3’,4’-Dichloropropiophenone .

Industrial Production Methods

In industrial settings, the production of 3’,4’-Dichloropropiophenone typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,4’-Dichloropropiophenone is used in scientific research for several purposes:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antidepressant and antipsychotic properties.

    Industry: In the production of agrochemicals and fragrances .

Mechanism of Action

The mechanism of action of 3’,4’-Dichloropropiophenone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloropropiophenone
  • 4’-Chloropropiophenone
  • 4’-Bromopropiophenone
  • 4’-Methoxypropiophenone
  • 4’-Methylpropiophenone

Uniqueness

3’,4’-Dichloropropiophenone is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its reactivity and the types of reactions it can undergo. This dual substitution pattern makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDMSJKLIQBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297686
Record name 1-(3,4-Dichlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6582-42-9
Record name 1-(3,4-Dichlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6582-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-dichloropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of THF (100 mL) and 2,2′-oxybis(N,N-dimethylethanamine) (9.18 g, 57.3 mmol) cooled to 0° C. was added ethylmagnesium bromide (19.1 mL, 57.3 mmol, 3N in THF) and stirred for 10 min. The solution was cooled to −60° C. and a solution of 3,4-dichlorobenzoyl chloride (10.0 g, 47.7 mmol) in THF (20 mL) was added dropwise over 10 min. The reaction was stirred for 1 h, quenched by adding sat'd. NH4Cl sat. and extracted with EtOAc. The combined extracts were dried with (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography (Biotage 40M) eluting an EtOAc/hexane gradient (2 to 10% EtOAc) to afford 6.0 g (85%, 53% pure) 1-(3,4-dichlorophenyl)propan-1-one (156) as clear oil which was used without additional purification.
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
9.18 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dichloropropiophenone
Reactant of Route 2
Reactant of Route 2
3',4'-Dichloropropiophenone
Reactant of Route 3
Reactant of Route 3
3',4'-Dichloropropiophenone
Reactant of Route 4
Reactant of Route 4
3',4'-Dichloropropiophenone
Reactant of Route 5
Reactant of Route 5
3',4'-Dichloropropiophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dichloropropiophenone

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